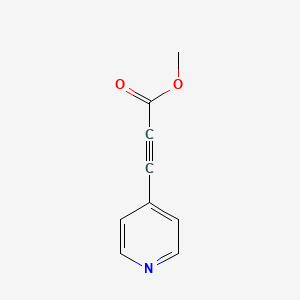

Methyl 3-(4-Pyridyl)propiolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(4-Pyridyl)propiolate is an organic compound with the molecular formula C₉H₇NO₂. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-(4-Pyridyl)propiolate can be synthesized through various methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with methyl propiolate in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran at room temperature, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-(4-Pyridyl)propiolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 3-(4-Pyridyl)propionic acid.

Reduction: 3-(4-Pyridyl)propanol or 3-(4-Pyridyl)propylamine.

Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Methyl 3-(4-pyridyl)propiolate can be synthesized through various methods, including the reaction of 4-pyridylacetylene with methyl acrylate. This synthesis pathway has been optimized for yield and purity, making it suitable for further applications in research.

Antimicrobial Activity

Research has demonstrated that compounds containing the pyridyl moiety exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have indicated that this compound may possess cytotoxic effects against cancer cell lines. For example, in assays involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment, indicating moderate cytotoxicity.

Material Science Applications

This compound has been explored for its potential in creating novel materials due to its unique chemical properties. The incorporation of pyridine derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .

Antimalarial Activity

A study involving related pyridine compounds demonstrated that modifications to the pyridine ring significantly influenced antimalarial activity. The introduction of a 4-pyridyl group enhanced potency, suggesting that this compound could be further investigated for similar effects against malaria .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated in vitro, particularly regarding its interaction with acetylcholinesterase and butyrylcholinesterase, which are key targets in neurodegenerative diseases such as Alzheimer's . Preliminary results indicate that modifications to the methyl group on the pyridine moiety can enhance inhibitory activity.

Mecanismo De Acción

The mechanism by which Methyl 3-(4-Pyridyl)propiolate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context .

Comparación Con Compuestos Similares

- Methyl 3-(3-Pyridyl)propiolate

- Methyl 3-(2-Pyridyl)propiolate

- Ethyl 3-(4-Pyridyl)propiolate

Comparison: Methyl 3-(4-Pyridyl)propiolate is unique due to the position of the pyridyl group, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different chemical and biological activities, making it a valuable compound for specific applications .

Actividad Biológica

Methyl 3-(4-Pyridyl)propiolate is an organic compound with significant biological activity, particularly in biochemical reactions and enzyme modulation. This article explores its mechanisms of action, cellular effects, and potential applications in various fields such as medicine and research.

Chemical Structure and Properties

This compound is characterized by its alkyne functional group, which contributes to its electrophilic nature. This feature allows it to participate in various chemical reactions, including:

- Nucleophilic Addition

- Oxidation

- Reduction

- Substitution

These reactions are crucial for its biological activity and potential therapeutic applications.

Target Enzymes

This compound interacts with several enzymes, notably:

- Pyridoxal Kinase

- Pyridox (am)in-5′-phosphate Oxidase

These enzymes are involved in the metabolism of vitamin B6, suggesting that this compound may influence vitamin B6 bioavailability and function.

Biochemical Pathways

This compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely used method for forming carbon–carbon bonds in organic synthesis. This reaction's efficiency can be influenced by environmental factors such as temperature and the presence of transition metal catalysts.

Modulation of Cellular Processes

Research indicates that this compound can modulate various cellular processes, including:

- Cell Signaling Pathways: It influences nitric oxide and reactive oxygen species pathways, which are critical for cellular signaling and stress responses.

- Gene Expression: The compound has been observed to alter gene expression patterns over time, indicating potential long-term effects on cellular function.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary with dosage. At lower doses, it modulates enzyme activities without significant toxicity, while higher doses may lead to adverse effects.

Research Applications

This compound has diverse applications across several fields:

- Chemistry: It serves as a building block for synthesizing complex organic molecules.

- Biology: Investigated as a ligand in biochemical assays.

- Medicine: Explored for pharmacological properties, including anti-inflammatory and anticancer activities.

Case Studies

-

Antimicrobial Activity:

- This compound demonstrated antimicrobial properties against various bacterial strains. In vitro studies showed significant inhibition of bacterial growth at specific concentrations.

- Cytotoxicity Testing:

Propiedades

IUPAC Name |

methyl 3-pyridin-4-ylprop-2-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLKKRYTNVEEMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.